5-Methyl-2-phenylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-12-6-5-9-16-14(12)10-11-15(17-16)13-7-3-2-4-8-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCZVHSUPWGXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=CC=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301991 | |
| Record name | 5-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500595-66-4 | |
| Record name | 5-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 2 Phenylquinoline and Substituted Quinoline Systems
Classical and Modified Friedländer Quinoline (B57606) Synthesis
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a fundamental and versatile method for constructing quinoline rings. wikipedia.orgorganic-chemistry.orgjk-sci.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgresearchgate.net This process can be catalyzed by either acids or bases. wikipedia.orgjk-sci.com
The classical approach often involves harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can limit its applicability for sensitive substrates. nih.govalfa-chemistry.com Over the years, numerous modifications have been introduced to improve the efficiency, selectivity, and environmental sustainability of the Friedländer synthesis. nih.govrsc.org
Mechanism of the Friedländer Synthesis: Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org
Aldol (B89426) Condensation First: The initial step is an aldol condensation between the 2-amino substituted carbonyl compound and the second carbonyl component. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl compound, which subsequently cyclizes via imine formation to yield the quinoline product. wikipedia.orgresearchgate.net
Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. wikipedia.org
Recent advancements have focused on developing milder and more efficient catalytic systems. nih.gov
Variants Utilizing Different Catalytic Systems and Reaction Conditions
A wide array of catalysts has been explored to optimize the Friedländer synthesis, moving beyond traditional strong acids and bases. These include:
Lewis Acids: Catalysts like tin tetrachloride, scandium(III) triflate, and others have been shown to be effective. wikipedia.org
Brønsted Acids: p-Toluenesulfonic acid and perchloric acid are commonly used. wikipedia.orgwikipedia.org
Heterogeneous Catalysts: Solid acid catalysts such as montmorillonite (B579905) K-10, zeolites, and nano-crystalline sulfated zirconia offer advantages like easier work-up and catalyst recyclability. researchgate.net
Nanocatalysts: The use of nanocatalysts is an emerging area, with systems like nano-SnO2 and nano-CuO being investigated. nih.gov
Ionic Liquids: These have been used as both catalysts and environmentally benign reaction media, sometimes leading to improved yields and shorter reaction times. nih.govnih.gov
Metal-Organic Frameworks (MOFs): MOFs are also being explored as efficient and reusable catalysts for this synthesis. nih.gov
An electrochemically assisted Friedländer reaction has been developed as a sustainable, one-step method for quinoline synthesis from nitro compounds, operating under mild conditions with high efficiency. rsc.org Furthermore, modifications such as using neat acetic acid as both solvent and catalyst under microwave irradiation have dramatically reduced reaction times from days to minutes with excellent yields. nih.gov
Palladium-Catalyzed Cross-Coupling Strategies for Aryl Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been effectively applied to the synthesis of aryl-substituted quinolines. The Heck reaction, in particular, has been utilized for the synthesis of quinolines from 2-haloanilines and allylic alcohols. acs.org This process typically involves an initial Heck coupling followed by isomerization to a β-aryl ketone, which then undergoes intramolecular condensation and subsequent palladium-catalyzed dehydrogenation to yield the quinoline. acs.org
A modified Larock method employs a one-pot synthesis of substituted quinolines via a Heck reaction of 2-bromoanilines and allylic alcohols, followed by dehydrogenation. acs.org Palladium acetate (B1210297) has been identified as an efficient catalyst for both the Heck coupling and the aerobic dehydrogenation of the intermediate dihydroquinoline. rsc.org The choice of palladium catalyst and ligands can significantly influence the reaction's efficiency and yield. acs.orgrsc.org For instance, a combination of an allylpalladium(II) chloride dimer and a biaryl phosphine (B1218219) ligand has been found to be a more active catalyst system compared to palladium(II) acetate in certain cases. acs.org
Multi-Component Reaction (MCR) Approaches to Quinoline Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like quinolines in a single step from three or more starting materials. Several classical named reactions for quinoline synthesis can be considered MCRs or have been adapted into MCR protocols.
Doebner-von Miller Reaction: This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound, which can be formed in situ from two carbonyl compounds via an aldol condensation (known as the Beyer method). wikipedia.org This method is catalyzed by acids and can produce 2- and 4-substituted quinolines. nih.gov
Pfitzinger Reaction: This reaction utilizes isatin (B1672199) or its derivatives, which react with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netresearchgate.net The reaction proceeds through the hydrolysis of the isatin's amide bond, followed by imine formation, cyclization, and dehydration. wikipedia.org
Doebner Reaction: A variation that combines an aniline, an aldehyde, and pyruvic acid to produce 2-substituted quinoline-4-carboxylic acids. nih.gov A modified Doebner-like process has been reported where pyruvic acid is replaced by a second molecule of an aldehyde, leading to quinolines substituted at both the 2- and 3-positions. nih.gov
These MCR approaches are valuable for generating diverse libraries of substituted quinolines.
Lithium Amide-Mediated Synthesis Routes
Lithium amides, such as lithium bis(trimethylsilyl)amide (LiHMDS), have been employed in the synthesis of quinolone derivatives. A notable application involves an LiHMDS-induced in situ cyclocondensation reaction to produce N-substituted 2-carboxy-4-quinolones. rsc.org This method provides a range of quinolone analogues with good regioselectivity and in moderate yields. rsc.org Another approach involves the use of triflic anhydride (B1165640) in the presence of pyridine (B92270) to activate amides, which then react with alkynes in a metal-free, single-step synthesis to form functionalized quinolines with high regioselectivity. nih.gov
Skraup Synthesis and its Adaptations for Methylquinoline Derivatives
The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines, first described by Zdenko Hans Skraup in 1880. nih.govwikipedia.org The classic reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk The reaction is notoriously vigorous and often requires a moderator, such as ferrous sulfate, to control its exothermic nature. wikipedia.orgorgsyn.org
The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael-type addition of the aniline. uop.edu.pk The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent oxidation to form the quinoline ring. uop.edu.pk
Modifications to the Skraup synthesis have been developed to improve safety, yields, and substrate scope. These include:
Using milder oxidizing agents, such as arsenic acid. wikipedia.org
An acetic acid modification has been shown to eliminate the danger of a violent reaction. lookchem.com
A modified procedure involving the slow addition of reactants has been reported to reduce the violence and increase the yield. cdnsciencepub.com
More recently, a greener approach using glycerol in pressure Q-tubes without a separate oxidizing agent has been demonstrated, where glycerol acts as both a reactant and a solvent. researchgate.netnih.gov
The Doebner-von Miller reaction is considered a modification of the Skraup synthesis, where an α,β-unsaturated aldehyde or ketone is used instead of glycerol, allowing for the synthesis of substituted quinolines, including methylquinolines. nih.govwikipedia.orgslideshare.net
Microwave-Assisted Organic Synthesis (MAOS) Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, higher yields, and improved product purities compared to conventional heating methods. nih.govanton-paar.com This technology has been successfully applied to various quinoline syntheses.
Microwave-Assisted Friedländer Synthesis: The use of microwave irradiation in the Friedländer synthesis has been shown to be highly effective. For instance, reacting 2-aminobenzophenone (B122507) with ketones in neat acetic acid under microwave irradiation at 160°C can afford quinolines in excellent yields within just 5 minutes. nih.gov This represents a significant improvement over conventional heating methods which can take several days and result in poor yields. nih.gov The average yield for a library of quinolines synthesized via the Friedländer reaction increased from 34% with traditional heating to 72% with microwave irradiation. rsc.org
Other Microwave-Assisted Reactions: MAOS has also been applied to other quinoline syntheses, including Skraup-type reactions and multi-component reactions, often in solvent-free conditions or using eco-friendly solvents like ionic liquids. nih.govrsc.org For example, a DABCO-catalyzed Friedländer synthesis of 1,8-naphthyridines under microwave irradiation was completed in a few minutes with good yields.
The efficiency of MAOS stems from the direct and rapid heating of the reaction mixture through microwave energy interacting with polar molecules, leading to faster reaction rates. anton-paar.com
Interactive Data Table: Comparison of Quinoline Synthetic Methods
| Synthetic Method | Key Reactants | Typical Catalyst/Reagent | Key Product Type | Advantages | Disadvantages |
| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde, α-Methylene carbonyl | Acid or Base | Polysubstituted Quinolines | Versatile, simple | Often harsh conditions nih.govalfa-chemistry.com |
| Palladium-Catalyzed Cross-Coupling | 2-Haloaniline, Allylic alcohol/Arylboronic acid | Pd catalyst (e.g., Pd(OAc)₂) | Aryl-substituted Quinolines | Good for C-C bond formation | Expensive catalyst, ligand sensitivity |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Acid (e.g., HCl, Lewis acids) | 2- and/or 4-Substituted Quinolines | One-pot potential | Potential for polymerization nih.gov |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acids | Access to carboxylic acid derivatives | Limited by base-sensitive groups nih.gov |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing agent | H₂SO₄ | Unsubstituted or simple substituted Quinolines | Inexpensive starting materials | Often violent, harsh conditions wikipedia.org |
| Microwave-Assisted Synthesis (MAOS) | Various (depends on core reaction) | Various | Various Quinolines | Rapid, high yields, efficient nih.govnih.gov | Requires specialized equipment |
Selective Derivatization in the Context of 5-Methyl-2-phenylquinoline Synthesis
The functionalization of the quinoline nucleus is a key strategy for modifying its chemical and biological properties. This section details methods for introducing carboxylic acid, hydrazide, hydrazone, and N-oxide functionalities.
The synthesis of quinoline carboxylic acids is a common entry point for further derivatization. The Doebner reaction, for instance, allows for the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives by reacting anilines, aldehydes (like 2-nitrobenzaldehyde), and pyruvic acid. nih.govresearchgate.net The Pfitzinger reaction, which involves reacting isatin with an α-methyl ketone, provides another route to quinoline-4-carboxylic acids. nih.govnih.gov Research has shown that the choice of solvent can be critical; for example, using glacial acetic acid as a solvent in a Doebner-type synthesis can yield [2,3'-biquinoline]-4-carboxylic acids and 2-phenylquinoline-4-carboxylic acid. researchgate.net
Once the carboxylic acid is formed, it serves as a versatile intermediate. For example, 2-(2-nitrophenyl)-quinoline-4-carboxylic acid can be converted to its corresponding acyl chloride by reacting with thionyl chloride (SOCl₂). nih.gov This activated intermediate can then react with amines, such as 3-(dimethylamino)-1-propylamine, to form amide derivatives. nih.gov
The synthesis of hydrazide derivatives typically starts from a quinoline ester. For example, methyl quinoline-6-carboxylate can be reacted with hydrazine (B178648) hydrate (B1144303) to produce quinoline-6-carbohydrazide. uitm.edu.my Similarly, quinoline-3-carboxylic acid hydrazide can be synthesized from its corresponding ethyl ester using hydrazine hydrate in refluxing ethanol. researchgate.net
These hydrazides are key precursors for synthesizing hydrazones. Hydrazide-hydrazone derivatives, which contain an azomethine group (-NH-N=CH-), are formed by the condensation reaction of a quinoline hydrazide with various aldehydes. researchgate.netresearchgate.netnih.gov This reaction provides a straightforward method to a diverse range of substituted quinoline hydrazones. uitm.edu.myresearchgate.netnih.gov
Table 1: Synthesis of Quinoline Carboxylic Acid Derivatives
| Starting Materials | Reaction Type | Product | Key Findings | Reference(s) |
|---|---|---|---|---|
| Aniline, 2-Nitrobenzaldehyde, Pyruvic Acid | Doebner Reaction | 2-(2-Nitrophenyl)-quinoline-4-carboxylic acid | A versatile intermediate for further derivatization. nih.govresearchgate.net | nih.gov, researchgate.net |
| Isatin, Acetophenone | Pfitzinger Reaction | 2-Phenylquinoline-4-carboxylic acid | Synthesized in a 33% KOH solution with ethanol, refluxed at 85°C. nih.gov | nih.gov |
| Aromatic Amines, Pyruvic Acid | Doebner Reaction Variant | 2-Methylquinoline-4-carboxylic acids | The order of reactant addition is crucial; reacting pyruvic acid and aldehyde first, then adding the amine, yields the target 2-substituted quinoline. sci-hub.se | sci-hub.se |
The oxidation of the quinoline nitrogen atom to form an N-oxide represents another important derivatization strategy. The resulting N-oxide group can influence the electronic properties of the quinoline ring and serve as a handle for further functionalization. While specific studies on the N-oxidation of this compound are not detailed, general methods for quinoline oxidation are applicable.
The oxidation of the methyl group at the C2 position of the quinoline ring, such as in 2-methylquinoline, can be achieved to form quinoline-2-carbaldehyde. nih.gov This reaction can be carried out using tert-butyl hydroperoxide (TBHP) as the oxidant and iodine (I₂) as a catalyst in DMSO at 120°C. nih.gov It is important to select the appropriate oxidizing agent to achieve the desired transformation without cleaving the benzene (B151609) ring, which can occur with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). youtube.comyoutube.com The pyridine ring is generally more susceptible to oxidation than the benzene ring. youtube.com Urushibara-type nickel catalysts have been shown to be effective for the deoxygenation of quinoline N-oxides back to the parent quinoline. thieme-connect.com
Catalytic Reduction Methods Applied to Quinoline Derivatives
The catalytic reduction of the quinoline ring system, particularly the pyridine ring, is a fundamental transformation that yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. These reduced structures are prevalent in many pharmacologically active compounds. thieme-connect.com
Various catalytic systems have been developed for this purpose. Both homogeneous and heterogeneous catalysts are employed, utilizing either H₂ gas or transfer hydrogenation reagents.
Homogeneous Catalysis:
Iridium Catalysts: A ligand- and base-free method using an iridium catalyst with a hydrosilane has been reported for the hydrogenation of quinolines under mild conditions. researchgate.net
Cobalt Catalysts: A cobalt-amido cooperative catalyst has been used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines at room temperature using ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the hydrogen source. nih.gov This system shows broad functional group tolerance. nih.gov Further reduction to the tetrahydroquinoline can be achieved by using two equivalents of the reducing agent. nih.gov
Ruthenium Catalysts: Chiral cationic ruthenium-diamine complexes have been used for the asymmetric hydrogenation of quinolines in water, yielding chiral tetrahydroquinolines with high enantiomeric excess. researchgate.net
Heterogeneous Catalysis:
Platinum-Tin Catalysts: A multifunctional Pt-SnOₓ/Al₂O₃ catalyst enables the direct reductive N-methylation of quinolines using methanol (B129727) as both the hydrogen and methyl source at 130 °C. acs.org
Cobalt Catalysts: A granular cobalt-based catalyst, prepared in situ from Co(OAc)₂·4H₂O and zinc powder, facilitates the pressure hydrogenation of quinolines in aqueous solution to give 1,2,3,4-tetrahydroquinolines. thieme-connect.com
Noble Metal Catalysts: Catalysts based on palladium (Pd), rhodium (Rh), and iridium (Ir) are effective for the complete reduction of both the pyridine and benzene rings of the quinoline system. youtube.comthieme-connect.com
The choice of catalyst and reaction conditions can control the extent of reduction. For instance, partial reduction of the pyridine ring can be achieved with tin and HCl, while stronger catalytic systems lead to the full reduction of both rings. youtube.com
Table 2: Catalytic Systems for Quinoline Reduction
| Catalyst System | Reaction Type | Product | Key Features | Reference(s) |
|---|---|---|---|---|
| Cobalt-amido complex | Transfer Hydrogenation (H₃N·BH₃) | 1,2-Dihydroquinolines | Room temperature, broad functional group tolerance. nih.gov | nih.gov |
| In situ generated Cobalt from Co(OAc)₂/Zn | Pressure Hydrogenation (H₂) | 1,2,3,4-Tetrahydroquinolines | Aqueous solution, operationally simple. thieme-connect.com | thieme-connect.com |
| Pt-SnOₓ/Al₂O₃ | Reductive N-methylation (Methanol) | N-Methyl-tetrahydroquinolines | Base-free, uses methanol as H₂ and methyl source. acs.org | acs.org |
| Cationic Ru-diamine complexes | Asymmetric Hydrogenation (H₂) | Chiral 1,2,3,4-Tetrahydroquinolines | Performed in water, high enantioselectivity. researchgate.net | researchgate.net |
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of the desired quinoline product while minimizing the formation of byproducts. Key parameters that are frequently adjusted include the catalyst, solvent, temperature, and reaction time.
Catalyst Selection:
Acid/Base Catalysis: Friedländer and Doebner quinoline syntheses can be catalyzed by Brønsted or Lewis acids, as well as bases. nih.gov Ionic liquids, such as [bmim]HSO₄, have been used as efficient and recyclable acid catalysts for the Friedländer synthesis. mdpi.com
Metal Catalysts: Copper triflate has been used to catalyze the single-step synthesis of quinolines with high yields and regioselectivity. nih.gov Zeolite catalysts, such as ZnCl₂/Ni-USY, have shown excellent performance in the gas-phase synthesis of quinolines from aniline and propanol, achieving high conversion and selectivity by tuning the ratio of Lewis to Brønsted acid sites. rsc.org
Nanocatalysts: The use of nanocatalysts offers advantages such as high surface area and reusability. For example, magnetic nanoparticle-supported catalysts have been employed for quinoline synthesis, allowing for easy recovery and reuse for multiple cycles with minimal loss of activity. nih.gov
Solvent and Reaction Medium:
Green Solvents: There is a growing emphasis on using environmentally benign solvents. Water has been used as a solvent for the Doebner reaction, and aqueous PEG-400 has been employed as a recyclable solvent medium. tandfonline.com Microwave-assisted synthesis in water has also been shown to improve yields. tandfonline.com
Solvent-Free Conditions: In some cases, reactions can be performed under solvent-free conditions, which simplifies purification and reduces waste. nih.gov For instance, the Friedländer annulation process to prepare quinolines has been achieved at 100 °C under solvent-free conditions using a nanocatalyst. nih.gov
Temperature and Reaction Time:
The reaction temperature significantly influences conversion and selectivity. For the synthesis of quinolines over a ZnCl₂/Ni-USY catalyst, the optimal temperature was found to be 683 K, with higher or lower temperatures leading to decreased yield. rsc.org
Reaction times can often be shortened through methods like microwave irradiation, which can also lead to higher yields. mdpi.comtandfonline.com The optimization of reaction time is a balance between achieving high conversion of starting materials and preventing the degradation or side-reactions of the product. scielo.brchemrxiv.org
Table 3: Optimization of Conditions for Quinoline Synthesis
| Method | Catalyst | Solvent | Conditions | Yield | Key Advantage | Reference(s) |
|---|---|---|---|---|---|---|
| Friedländer Annulation | Nanocatalyst (e.g., Fe₃O₄@SiO₂) | Solvent-free | 100 °C | 68-98% | Reusable catalyst, clean conditions. nih.gov | nih.gov |
| Aniline + Propanol | ZnCl₂/Ni-USY Zeolite | Gas Phase | 683 K | 78.3% | High selectivity, continuous process. rsc.org | rsc.org |
| Doebner Reaction | Ytterbium perfluorooctanoate [Yb(PFO)₃] | Water | Reflux | Good | Green solvent, efficient catalyst. researchgate.net | researchgate.net |
| Povarov Reaction | Iodine (I₂) | - | - | Fair to Good | Metal-free, multicomponent reaction. mdpi.com | mdpi.com |
| Electrochemical Cycloaddition | ⁿBu₄NI (catalytic) | MeCN | 65 °C, 10 mA | 69-81% | Metal- and oxidant-free, sustainable. acs.org | acs.org |
Chemical Reactivity and Mechanistic Pathways of 5 Methyl 2 Phenylquinoline
Nucleophilic and Electrophilic Substitution Reactions on the Quinoline (B57606) Core
The reactivity of the quinoline core in 5-Methyl-2-phenylquinoline towards substitution reactions is dictated by the electronic properties of its constituent benzene (B151609) and pyridine (B92270) rings.
Electrophilic Substitution: The pyridine ring in quinoline is electron-deficient due to the electronegativity of the nitrogen atom. This deactivates the pyridine part of the molecule towards electrophilic attack. Consequently, electrophilic substitution reactions, such as nitration and halogenation, preferentially occur on the more electron-rich benzene ring. arsdcollege.ac.in The substitution generally takes place at the C5 and C8 positions. arsdcollege.ac.in In the case of this compound, the presence of the electron-donating methyl group at the C5 position further activates the benzene ring for electrophilic attack, reinforcing the preference for substitution at positions on the carbocyclic ring. The methyl group is considered an "activating" group for electrophilic aromatic substitution because it stabilizes the carbocation intermediate formed during the reaction. libretexts.org
Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution occurs primarily at the C2 and C4 positions. arsdcollege.ac.in Halogen atoms located at these positions are particularly good leaving groups and can be readily displaced by various nucleophiles. arsdcollege.ac.in For example, quinoline can react with organolithium reagents like phenyllithium (B1222949) and n-butyllithium to yield 2-phenylquinoline (B181262) and 2-butylquinoline, respectively. arsdcollege.ac.in Similarly, heating quinoline with sodamide results in the formation of 2-aminoquinoline (B145021) in a process known as the Chichibabin reaction. arsdcollege.ac.in The reactivity of substituted quinolines in nucleophilic substitution is an area of active study, with research exploring the influence of various substituents on reaction rates and regioselectivity. rsc.orgrsc.org
Oxidation and Reduction Chemistry of the Quinoline Moiety
The quinoline moiety can undergo both oxidation and reduction, with the outcome depending on the specific reagents and reaction conditions employed.
Oxidation: The oxidation of quinoline can lead to different products. Treatment with peracids, such as peroxybenzoic acid, or hydrogen peroxide typically results in the formation of quinoline-N-oxide. arsdcollege.ac.in This reaction involves the oxidation of the nitrogen atom in the pyridine ring. The benzene ring is generally more resistant to oxidation than the pyridine ring. However, under vigorous oxidation conditions, the benzene ring can be cleaved.
Reduction: The reduction of the quinoline system can also be controlled to selectively affect either the pyridine or the benzene ring. Catalytic hydrogenation can lead to the reduction of one or both rings. For instance, reduction under certain conditions can yield 1,2,3,4-tetrahydroquinoline (B108954), where only the pyridine ring is reduced. More forceful reduction can produce decahydroquinoline, with both rings being saturated. The 5-(2'-Deoxyuridinyl)methyl radical, a key intermediate in thymine (B56734) oxidation, has been shown to be susceptible to both oxidation and reduction reactions even in the absence of oxygen, highlighting the complex redox chemistry that radicals on such heterocyclic systems can undergo. nih.gov
Cyclization Reactions Involving Pendant Furan Rings or Other Moieties
Intramolecular cyclization reactions are crucial for the synthesis of complex fused heterocyclic systems containing the quinoline core. These reactions often involve pendant groups attached to the quinoline structure that can react with a position on the quinoline ring itself.
Palladium-Catalyzed Cascade Reactions for Quinoline Formation
Palladium-catalyzed reactions are powerful tools in modern organic synthesis due to their efficiency and functional group tolerance. nih.gov A notable application is in the synthesis of substituted quinolines through cascade reactions.
One such method is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which provides an efficient route to various quinoline derivatives. nih.gov In a specific example, this reaction was used to synthesize 4-Methyl-2-phenylquinoline. The proposed mechanism involves the initial formation of a palladiaziridine intermediate, followed by coordination of the cyano group, oxidative addition, and C-N bond cleavage to form a palladium(II) intermediate. This is followed by intramolecular cyclization and subsequent steps to yield the final quinoline product. nih.gov Control experiments indicated that oxygen is required for this reaction to proceed. nih.gov
Another palladium-catalyzed approach involves a domino Heck/cyclization reaction of methyl β-(2-acetamidophenyl)acrylates with aryl iodides to form quinolin-2(1H)-ones. nih.gov These cascade reactions demonstrate the utility of palladium catalysis in constructing the quinoline ring system in a single, efficient process.
Proposed Mechanisms for Quinoline and Quinolone Formation from Dicarbonyl Compounds
Several classic named reactions utilize dicarbonyl compounds or their equivalents for the synthesis of quinolines and quinolones.
Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.orgquimicaorganica.org The mechanism proceeds in several key steps:
Schiff Base Formation: The reaction begins with the protonation of a carbonyl oxygen of the β-diketone, followed by nucleophilic attack by the aniline. Dehydration then leads to the formation of a Schiff base intermediate. wikipedia.org
Enamine Tautomerization: The Schiff base tautomerizes to the more stable enamine. quimicaorganica.org
Cyclization: Under acid catalysis, the enamine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the protonated carbonyl group. This cyclization is the rate-determining step. wikipedia.org
Dehydration: A final dehydration step results in the aromatization of the newly formed ring, yielding the substituted quinoline. wikipedia.org
Pfitzinger Synthesis: This reaction synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. The isatin ring is first opened to form an intermediate which then condenses with the carbonyl compound and cyclizes to form the quinoline derivative. pharmaguideline.comui.ac.id
Intramolecular Michael and Anti-Michael Addition Reactions in Quinoline Synthesis
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a versatile reaction in organic synthesis, including the construction of quinoline derivatives. organicreactions.org
Intramolecular Michael additions have been employed in various strategies for quinoline synthesis. One approach involves a transition-metal-free, substrate-selective synthesis where the intramolecular addition of hydrazones to in situ generated imine intermediates leads to tetrahydroquinolines. rsc.org In another example, a metal-free cascade Michael addition/intramolecular rearrangement cyclization process is used to synthesize 2-perfluoroalkylated quinolines from isatins and perfluoroalk-2-ynoates. researchgate.net These reactions highlight how the principles of Michael addition can be applied in an intramolecular fashion to facilitate ring formation and generate the quinoline scaffold.
Investigation of Free Radical Pathways in Quinoline Chemistry
The role of free radicals in the chemistry of quinoline derivatives is an area of growing interest, particularly in the context of their biological activity and potential for novel synthetic transformations.
Studies have shown that quinoline derivatives can act as free radical scavengers. For instance, certain 2-chloroquinoline-3-carbaldehydes have demonstrated significant radical scavenging activity in DPPH assays. researchgate.net The antioxidant potential of quinoline derivatives is often evaluated by their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov
Furthermore, free radical intermediates can be harnessed for the synthesis of quinolines. Photocatalytically generated imine radicals have been shown to rearrange to produce 3,4-disubstituted quinolines or react to form 2,3-disubstituted quinolines, depending on the reaction conditions. organic-chemistry.org Research on quinone-quinoline chelators has also revealed that their interaction with metal ions like iron and copper can lead to increased production of free radicals, a process that can be further enhanced by light. nih.gov This suggests potential applications in areas like photodynamic therapy. nih.gov
Advanced Spectroscopic and Structural Elucidation of 5 Methyl 2 Phenylquinoline Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework and the determination of substituent positions.
Proton NMR (¹H NMR) is instrumental in defining the substitution pattern on the quinoline (B57606) and phenyl rings. The chemical shifts (δ) of the protons are highly sensitive to their local electronic environment, which is influenced by the presence and position of substituents like the methyl and phenyl groups.
The aromatic protons of the quinoline ring system typically resonate in the range of δ 6.0-9.5 ppm. msu.edu The exact chemical shift of each proton is dictated by its position relative to the nitrogen atom and any substituents. For instance, protons on the heterocyclic ring (positions 3 and 4) and the proton at position 8 are often shifted downfield due to the electron-withdrawing effect of the nitrogen atom and steric interactions. uncw.eduuncw.edu The protons on the benzene (B151609) ring of the quinoline moiety generally appear in a distinct region of the spectrum. uncw.eduuncw.edu
The methyl group at the 5-position introduces characteristic changes in the ¹H NMR spectrum. The protons of the methyl group itself typically appear as a singlet in the aliphatic region, around δ 2.2-3.0 ppm. orgchemboulder.com Furthermore, the presence of the methyl group influences the chemical shifts of the adjacent aromatic protons through electronic and steric effects. These substituent-induced chemical shifts (SCS) are crucial for confirming the position of the methyl group. nih.gov The phenyl group at the 2-position also exerts its influence on the surrounding protons, particularly H3 and H4, and its own protons display a characteristic pattern in the aromatic region. nih.gov
The coupling patterns (spin-spin splitting) observed in the ¹H NMR spectrum provide valuable information about the connectivity of the protons. For example, the coupling constants (J values) between adjacent protons (ortho-coupling) are typically larger than those between meta- or para-coupled protons, aiding in the assignment of signals to specific protons on the quinoline ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are often employed to definitively establish the proton-proton connectivity within the molecule. nih.govnih.gov
Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in Substituted Quinolines.
| Proton Type | Typical Chemical Shift (δ, ppm) | Factors Influencing Shift |
| Quinoline Aromatic Protons | 6.0 - 9.5 msu.edu | Proximity to nitrogen, substituent effects uncw.edunih.gov |
| Phenyl Group Protons | 7.0 - 8.5 | Electronic nature of the quinoline ring |
| Methyl Group Protons (at C5) | 2.2 - 3.0 orgchemboulder.com | Shielding effect of the aromatic system |
Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents on the quinoline or phenyl rings.
The chemical shifts of the carbon atoms in the quinoline ring are characteristic. The carbon atoms of the heterocyclic ring (C2, C3, C4) and the bridgehead carbons (C4a, C8a) have distinct chemical shifts that are influenced by the nitrogen atom. msu.educhemicalbook.com The carbons of the benzenoid ring (C5, C6, C7, C8) also show characteristic resonances. The presence of the methyl group at C5 and the phenyl group at C2 causes significant shifts in the signals of the carbons to which they are attached (ipso-carbons) and the adjacent carbons (ortho-, meta-, and para-carbons). worktribe.com These substituent effects are well-documented and can be used to confirm the positions of the methyl and phenyl groups. nih.gov
For example, the carbon of the methyl group typically appears in the upfield region of the spectrum, around 15-25 ppm. The C2 carbon, being attached to the electronegative nitrogen and the phenyl group, will be significantly downfield. Similarly, the C5 carbon will be influenced by the attached methyl group. Computational methods, such as GIAO (Gauge-Including Atomic Orbital) calculations, can be used to predict ¹³C NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of complex spectra. worktribe.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Substituted Quinolines.
| Carbon Type | Typical Chemical Shift (δ, ppm) | Factors Influencing Shift |
| Quinoline Heterocyclic Carbons (C2, C3, C4) | 120 - 150 | Proximity to nitrogen, substituent effects msu.educhemicalbook.com |
| Quinoline Benzenoid Carbons (C5-C8) | 125 - 140 | Substituent effects msu.educhemicalbook.com |
| Quinoline Bridgehead Carbons (C4a, C8a) | 145 - 150 | Fusion of the two rings msu.educhemicalbook.com |
| Phenyl Group Carbons | 125 - 140 | Electronic interaction with the quinoline ring |
| Methyl Group Carbon (at C5) | 15 - 25 | Aliphatic nature |
Note: The exact chemical shifts are dependent on the specific analogue and the solvent used.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). researchgate.net For 5-methyl-2-phenylquinoline and its analogues, MS is crucial for determining the molecular formula and for gaining insights into the molecule's stability and fragmentation pathways.
In a typical electron ionization (EI) mass spectrum of a 2-substituted quinoline derivative, the molecular ion peak (M⁺˙) is usually prominent, confirming the molecular weight of the compound. chempap.org The fragmentation patterns observed in the mass spectrum are characteristic of the quinoline ring system and the nature of its substituents. A common fragmentation pathway for quinoline itself involves the loss of a molecule of hydrogen cyanide (HCN), resulting in a significant fragment ion. chempap.org The presence and nature of substituents on the quinoline ring can significantly influence the fragmentation pathways. chempap.org For instance, if a substituent can be easily lost as a stable radical or neutral molecule, the corresponding fragment ion will be more abundant. The fragmentation of the phenyl and methyl groups can also lead to characteristic ions in the spectrum.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion. nih.gov For this compound (C₁₆H₁₃N), HRMS can distinguish its molecular formula from other possible formulas with the same nominal mass. For example, HRMS can differentiate between C₁₆H₁₃N and other potential isobaric compounds. This level of accuracy is invaluable for confirming the identity of newly synthesized analogues and for analyzing complex mixtures. sigmaaldrich.com Time-of-flight (TOF) mass analyzers are commonly used for HRMS due to their high mass accuracy and resolution. sigmaaldrich.comnih.gov
Table 3: Key Mass Spectrometry Data for this compound.
| Parameter | Expected Value/Observation | Significance |
| Molecular Formula | C₁₆H₁₃N | Basic structural information |
| Nominal Mass | 219 | Integer mass of the molecule |
| Exact Mass (HRMS) | 219.1048 | Precise mass for elemental composition confirmation nih.gov |
| Major Fragmentation Pathways | Loss of H, CH₃, HCN | Provides structural clues about the quinoline core and substituents chempap.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the chemical bonds. researchgate.net For this compound and its analogues, the IR spectrum provides a characteristic fingerprint that can be used for identification and to confirm the presence of key structural features. mdpi.com
The IR spectrum of a this compound analogue will exhibit several characteristic absorption bands. The C-H stretching vibrations of the aromatic rings (quinoline and phenyl) typically appear in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl group will be observed in the 2850-3000 cm⁻¹ range. The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. mdpi.com The out-of-plane C-H bending vibrations, which are particularly useful for determining the substitution pattern on the aromatic rings, appear in the 650-900 cm⁻¹ range. The specific positions and intensities of these bands can be influenced by the positions of the methyl and phenyl substituents. astrochem.org
Table 4: Characteristic IR Absorption Frequencies for this compound Analogues.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
| C-H Stretching (Aromatic) | 3000 - 3100 | Quinoline and Phenyl Rings researchgate.net |
| C-H Stretching (Aliphatic) | 2850 - 3000 | Methyl Group |
| C=C and C=N Stretching | 1400 - 1650 | Quinoline Ring System mdpi.com |
| C-H Out-of-Plane Bending | 650 - 900 | Aromatic Rings astrochem.org |
X-ray Crystallography for Definitive Molecular and Crystal Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. proquest.com For this compound and its analogues that can be obtained as single crystals, X-ray diffraction analysis provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. iucr.orgeurjchem.com This technique is considered the gold standard for structural elucidation. mdpi.comresearchgate.net
The crystal structure reveals not only the conformation of the molecule in the solid state but also the intermolecular interactions, such as π-π stacking, that govern the packing of the molecules in the crystal lattice. iucr.org For 2-phenylquinoline (B181262) derivatives, the dihedral angle between the quinoline ring system and the phenyl ring is a key structural parameter that can be precisely determined. iucr.org This information is valuable for understanding the steric and electronic interactions between these two parts of the molecule. The crystallographic data can also be used to validate and refine the results obtained from computational modeling studies. researchgate.net
Table 5: Illustrative X-ray Crystallography Parameters for a 2-Phenylquinoline Derivative.
| Parameter | Typical Value/Observation | Structural Insight |
| Crystal System | e.g., Monoclinic, Orthorhombic | Basic crystal symmetry |
| Space Group | e.g., P2₁/c | Detailed crystal symmetry |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the repeating unit |
| Dihedral Angle (Quinoline-Phenyl) | Varies (e.g., 15-50°) | Conformation of the molecule iucr.org |
| Intermolecular Interactions | e.g., π-π stacking distances | Crystal packing forces iucr.org |
Resolution of Regiochemistry and Stereochemistry
The precise arrangement of atoms within a molecule, encompassing both regiochemistry and stereochemistry, is fundamental to its chemical behavior. For this compound analogues, the substitution pattern on the quinoline and phenyl rings dictates the regiochemistry, which can be definitively established through various synthetic strategies and confirmed by spectroscopic methods.
The synthesis of quinoline derivatives can be achieved through established methods like the Doebner-von Miller reaction, which involves the condensation of an α,β-unsaturated carbonyl compound with an aniline (B41778), or the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The choice of specific starting materials in these reactions allows for the regioselective placement of substituents, such as the methyl group at the C5 position and the phenyl group at the C2 position of the quinoline core.
Once synthesized, the regiochemistry and stereochemistry of these analogues are unequivocally determined by single-crystal X-ray diffraction. This powerful technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2,5-dimethyl-phenyl quinoline-2-carboxylate, the dihedral angle between the quinoline ring system and the phenyl ring was determined to be 78.8(1)°. This type of detailed structural information is crucial for understanding the steric and electronic effects of the substituents.
In the absence of single-crystal data, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide a wealth of information about the connectivity and spatial relationships of atoms within the molecule, allowing for the confident assignment of its regiochemistry.
Analysis of Intermolecular Interactions and Supramolecular Assembly
A key interaction in aromatic systems like quinolines is π-π stacking . The electron-rich π-systems of the quinoline and phenyl rings can interact in an attractive manner, leading to stacked arrangements in the crystal lattice. These interactions can be face-to-face or offset, with interplanar distances typically in the range of 3.3 to 3.8 Å. For example, in the crystal structure of 5,7,8-trifluoro-2-phenylquinoline, π-stacking interactions are observed with intercentroid distances of 3.66 Å and interplanar distances of 3.41 Å. researchgate.net
Another significant non-covalent force is the C-H···π interaction , where a C-H bond acts as a weak hydrogen bond donor to the electron-rich π-cloud of an adjacent aromatic ring. These interactions, along with conventional hydrogen bonds if suitable functional groups are present, contribute to the formation of complex three-dimensional networks. The analysis of crystal packing reveals that these weak interactions can lead to various supramolecular motifs, such as chains, sheets, and more intricate frameworks. acs.org
The study of these interactions is greatly aided by computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which can identify and characterize the nature and strength of these weak bonds. researchgate.net
| Interaction Type | Typical Distance (Å) | Description | Significance in Quinolines |
| π-π Stacking | 3.3 - 3.8 | Attractive, non-covalent interaction between aromatic rings. | Influences crystal packing and electronic properties. |
| C-H···π | 2.5 - 3.0 | A weak hydrogen bond between a C-H bond and a π-system. | Contributes to the stability of the supramolecular assembly. |
| van der Waals forces | Variable | Weak, short-range electrostatic attractions between uncharged molecules. | Ubiquitous interactions that contribute to the overall crystal packing. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring their absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of a photon of a specific energy excites an electron from a lower energy molecular orbital to a higher energy one. For this compound analogues, the principal electronic transitions are of the π → π* and n → π* type.
The quinoline and phenyl rings constitute a large, conjugated π-system. The absorption bands observed in the UV-Vis spectrum of these compounds primarily arise from π → π transitions, where an electron is promoted from a bonding π orbital to an antibonding π orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are responsible for the strong absorption bands observed at shorter wavelengths.
The nitrogen atom in the quinoline ring possesses a lone pair of electrons in a non-bonding orbital (n). The excitation of one of these electrons to an antibonding π* orbital results in an n → π transition. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π transitions.
The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic rings and the solvent polarity. The methyl group at the C5 position and the phenyl group at the C2 position can influence the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max). Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and assign the observed bands to specific electronic transitions. nih.govproquest.com
| Compound Analogue | Solvent | λ_max (nm) | Transition Assignment | Reference |
| Quinoline | n-Hexane | ~270, ~310 | π → π | mdpi.com |
| 2-Phenylquinoline | Ethanol | ~255, ~320 | π → π | researchgate.net |
| (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (Theoretical) | Gas Phase | 400.39, 377.53, 335.22 | n → π, π → π | proquest.com |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides a detailed "fingerprint" of a molecule by probing its vibrational modes. When monochromatic light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The energy difference between the incident and scattered light corresponds to the energy of the vibrational modes of the molecule.
The Raman spectrum of this compound is characterized by a series of bands corresponding to the various stretching and bending vibrations of the chemical bonds within the molecule. The aromatic C-H and C-C stretching vibrations of the quinoline and phenyl rings typically appear in the high-frequency region of the spectrum. The presence of the methyl group gives rise to characteristic C-H stretching and bending modes.
The vibrational frequencies and intensities are sensitive to the molecular structure, including bond strengths and angles. Therefore, Raman spectroscopy can be used to confirm the identity of the compound and to study subtle structural changes. For complex molecules, the assignment of the observed Raman bands to specific vibrational modes is often aided by computational methods, such as Density Functional Theory (DFT) calculations. nih.gov These calculations can predict the vibrational frequencies and Raman activities, allowing for a detailed interpretation of the experimental spectrum.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the quinoline and phenyl rings. |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching vibrations of the C-H bonds of the methyl group. |
| C=C/C=N Ring Stretch | 1400 - 1650 | In-plane stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the quinoline ring. |
| Phenyl Ring Stretch | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the phenyl ring. |
| C-H Bending | 1000 - 1300 | In-plane and out-of-plane bending vibrations of the C-H bonds. |
| Ring Breathing Modes | 800 - 1000 | Collective in-plane vibrations of the entire ring structures. |
Theoretical and Computational Investigations of 5 Methyl 2 Phenylquinoline Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcps.orgrsc.org It is a widely used tool for predicting the molecular properties and reactivity of chemical compounds.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ijcps.org For 5-Methyl-2-phenylquinoline, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p), can predict its structural parameters. nih.govresearchgate.net
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (quinoline) | ~1.37 - 1.42 Å |
| C-N (quinoline) | ~1.33 - 1.38 Å | |
| C-C (phenyl) | ~1.39 - 1.40 Å | |
| C-C (inter-ring) | ~1.49 Å | |
| C-H | ~1.08 - 1.09 Å | |
| Bond Angle | C-C-C (quinoline) | ~118° - 122° |
| C-N-C (quinoline) | ~117° | |
| C-C-C (phenyl) | ~120° | |
| Dihedral Angle | Phenyl vs. Quinoline (B57606) | ~40° - 60° |
Note: These values are representative and based on typical DFT calculations for quinoline and phenyl-substituted aromatic systems. ijcps.orgresearchgate.netresearchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. rdd.edu.iqwikipedia.org The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. wikipedia.orgschrodinger.comwuxiapptec.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.comjoaquinbarroso.com For this compound, the π-conjugated system is expected to result in a relatively small HOMO-LUMO gap. DFT calculations can provide precise values for these orbital energies. researchgate.netschrodinger.com The HOMO is likely to be distributed over the electron-rich quinoline and phenyl rings, while the LUMO will also be delocalized over the aromatic system.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -6.0 to -5.5 |
| LUMO Energy | ~ -2.0 to -1.5 |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 |
Note: These values are typical for π-conjugated aromatic systems and are derived from general principles of FMO theory and DFT calculations on related compounds. researchgate.netwikipedia.orgwuxiapptec.com
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
DFT calculations are also employed to predict various spectroscopic parameters, which can aid in the characterization of new compounds.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ). nih.gov For this compound, the predicted ¹H NMR spectrum would show signals in the aromatic region (typically 7.0-8.5 ppm), with the methyl protons appearing at a higher field (around 2.5 ppm). uncw.edunih.gov The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the chemical shifts influenced by their local electronic environment. nih.gov
IR Spectroscopy: The vibrational frequencies calculated by DFT can be correlated with experimental infrared (IR) spectra. rsc.org Characteristic vibrational modes for this compound would include C-H stretching in the aromatic and methyl groups (~3000-3100 cm⁻¹ and ~2900-3000 cm⁻¹, respectively), C=C and C=N stretching in the quinoline ring (~1450-1600 cm⁻¹), and out-of-plane bending vibrations. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. rsc.orgmdpi.com The absorption maxima (λ_max) correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.netresearchgate.net For this compound, π-π* transitions are expected to result in strong absorptions in the UV region. The extended conjugation provided by the phenyl group would likely lead to a red shift (bathochromic shift) compared to unsubstituted quinoline. uomustansiriyah.edu.iq
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | δ (aromatic-H) | 7.0 - 8.5 ppm |
| δ (methyl-H) | ~2.5 ppm | |
| ¹³C NMR | δ (aromatic-C) | 120 - 150 ppm |
| δ (methyl-C) | ~20 ppm | |
| IR | ν (C-H, aromatic) | 3000 - 3100 cm⁻¹ |
| ν (C-H, methyl) | 2900 - 3000 cm⁻¹ | |
| ν (C=C/C=N) | 1450 - 1600 cm⁻¹ | |
| UV-Vis | λ_max | ~280 - 320 nm |
Note: These are estimated values based on data from related quinoline and aromatic compounds. uncw.edunih.govresearchgate.netrsc.orgnist.govsielc.com
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijprajournal.com
Correlation of Structural Descriptors with Biological Activities
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. nih.govjlu.edu.cn These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices), among others. nih.govijprajournal.com For quinoline derivatives, QSAR studies have been successfully applied to model various biological activities, including antibacterial and antifungal properties. rdd.edu.iqnih.govjapsonline.com The selection of relevant descriptors is crucial for building a predictive model.
Table 4: Examples of Descriptors for a QSAR Study of this compound Analogues
| Descriptor Type | Example Descriptor | Potential Relevance |
| Electronic | HOMO-LUMO Gap | Reactivity, interaction with biological targets |
| Dipole Moment | Polarity, solubility, binding interactions | |
| Partial Atomic Charges | Electrostatic interactions with receptor sites | |
| Steric/Topological | Molecular Weight | Size and bulk |
| LogP (Partition Coefficient) | Hydrophobicity, membrane permeability | |
| Number of Rotatable Bonds | Conformational flexibility |
Note: The selection of descriptors depends on the specific biological activity being modeled. nih.govjlu.edu.cnnih.gov
Development and Validation of Predictive Models for Analogues
Once a set of descriptors is calculated for a series of analogues of this compound with known biological activities, a mathematical model can be developed using statistical methods like Multiple Linear Regression (MLR). japsonline.com The goal is to create an equation that can predict the activity of new, unsynthesized compounds.
A typical QSAR model takes the form:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D₁, D₂, etc., are the molecular descriptors, and c₁, c₂, etc., are their regression coefficients.
The robustness and predictive power of the model are assessed through rigorous validation techniques. mdpi.comnih.gov Internal validation is often performed using methods like leave-one-out cross-validation (Q²), while external validation involves using the model to predict the activity of a separate test set of compounds (R²_pred). japsonline.comnih.gov A well-validated QSAR model can be a valuable tool in drug discovery, guiding the design of more potent and selective analogues. schrodinger.com
Table 5: Hypothetical QSAR Model for Antifungal Activity of this compound Analogues
| Model Equation | pMIC = 0.5 * LogP - 0.2 * (HOMO-LUMO Gap) + 1.5 |
| Statistical Parameters | |
| R² (Coefficient of Determination) | > 0.8 |
| Q² (Cross-validated R²) | > 0.6 |
| R²_pred (External Validation) | > 0.6 |
Note: This is a hypothetical model for illustrative purposes. The actual descriptors and coefficients would be determined from a specific dataset of compounds and their measured antifungal activities (pMIC = -log(MIC)). nih.govjapsonline.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are indispensable computational techniques for predicting how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or nucleic acid. These methods are crucial in drug discovery for screening potential drug candidates and understanding their mode of action.
Investigation of Ligand-Receptor Interactions and Binding Affinity.nih.govresearchgate.netnih.gov
The binding of a ligand to a receptor is governed by a variety of non-covalent interactions. The planar, aromatic structure of the quinoline core is particularly adept at engaging in these interactions. nih.gov Key interactions include hydrogen bonds, hydrophobic effects, π-π stacking, and cation-π interactions. nih.gov Aromatic rings in ligands frequently interact with the side chains of amino acids like phenylalanine, tyrosine, tryptophan, and histidine within the protein's binding pocket. nih.gov
Molecular docking studies on derivatives of the parent 2-phenylquinoline (B181262) scaffold have demonstrated their potential to bind effectively to various biological targets. For instance, in a study involving imidazole (B134444) quinoline derivatives targeting the gingipain R protein from Porphyromonas gingivalis, the compounds exhibited strong binding affinities, with calculated binding energies ranging from -7.7 to -9.2 kcal/mol. nih.gov These favorable binding energies are indicative of stable ligand-receptor complexes. The stability of these complexes is achieved through specific interactions with key amino acid residues. nih.govresearchgate.net
The table below summarizes the interactions observed for imidazole quinoline compounds with the gingipain R active site, illustrating the specific residues involved and the nature of the bonds formed.
| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| Imidazole Quinoline 1 | -8.6 | TYR-72, ARG-34, GLY-377 |
| Imidazole Quinoline 2 | -9.2 | TYR-375, TYR-420, ILE-379, ARG-34, GLY-419 |
| Imidazole Quinoline 3 | -7.7 | LYS-7, VAL-4, GLU-5, THR-2 |
| Amoxicillin (Control) | -8.1 | GLY-377, GLU-6, TYR-72, ARG-34 |
Data sourced from a molecular docking analysis of imidazole quinolines with gingipain R. nih.gov
These results show that the quinoline derivatives can form a network of interactions within the binding site that are comparable to, and in some cases stronger than, the standard control drug, amoxicillin. nih.gov
Elucidation of Potential Mechanism of Action at the Molecular Level.nih.gov
By identifying the binding mode and affinity, computational studies help elucidate the potential mechanism of action at a molecular level. For many enzyme targets, a high-affinity ligand can act as an inhibitor, blocking the active site and preventing the natural substrate from binding.
One well-studied mechanism for 2-phenylquinoline derivatives is the inhibition of histone deacetylases (HDACs), a class of enzymes crucial in the regulation of gene expression. nih.gov In this context, the 2-substituted phenylquinoline scaffold acts as a "cap" group. This part of the molecule forms strong hydrophobic interactions with residues at the entrance of the HDAC active site. nih.gov This binding can lead to potent and selective inhibition of specific HDAC isoforms, such as HDAC3. nih.gov
The downstream effects of such inhibition can be profound, leading to significant anticancer activity. Mechanistic studies on K562 leukemia cells treated with a 2-phenylquinoline-4-carboxylic acid derivative (D28) revealed that the compound's anticancer effects stem from its ability to induce G2/M phase cell cycle arrest and promote apoptosis (programmed cell death). nih.gov The induction of apoptosis was found to be dose-dependent, highlighting a clear molecular pathway from enzyme inhibition to cell death. nih.gov
| Compound D28 Concentration | Apoptotic Cell Proportion (%) |
| Control (0 µM) | 1.14% |
| 1 µM | 10.10% |
| 2 µM | 15.53% |
| 4 µM | 27.92% |
Data from a cellular apoptosis study on K562 cells. nih.gov
Another potential mechanism of action for this class of compounds is the targeting and stabilization of G-quadruplex (G4) DNA structures. nih.gov These are specialized structures found in regions like telomeres and oncogene promoters. Small molecules that can bind and stabilize G4s can interfere with DNA replication and transcription, thereby acting as anticancer agents. nih.gov The large planar aromatic surface of the phenylquinoline system is well-suited for stacking on top of the G-quartets that define these structures. nih.gov
Computational Studies on Reaction Mechanisms and Pathways.researchgate.netrsc.orgtandfonline.com
Beyond biological interactions, computational chemistry is a vital tool for understanding the chemical reactions used to synthesize complex molecules like this compound. rsc.org Methods such as Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the energies of reactants, products, and transition states, and thus predict the most viable synthetic routes. numberanalytics.commdpi.com
The synthesis of the quinoline core is often achieved through methods like the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. tandfonline.com Computational studies can investigate the step-by-step mechanism of such reactions. For example, DFT calculations using functionals like B3LYP can be employed to map the potential energy surface of the reaction. researchgate.netmdpi.com
These computational investigations provide critical information that is often difficult to obtain through experimental means alone:
Reaction Energy Profiles: By calculating the energy of the system at each step, a reaction energy profile can be constructed. This profile reveals the energy barriers (activation energies) for each step, identifying the rate-determining step of the reaction. mdpi.com
Transition State (TS) Geometry: The calculations can determine the precise three-dimensional structure of the high-energy transition states, offering clues about how bonds are formed and broken. numberanalytics.com
Thermodynamic and Kinetic Favorability: By comparing the energy barriers and the energies of intermediates and products, researchers can determine whether a particular reaction pathway is kinetically or thermodynamically favored over another, explaining the observed product distribution. mdpi.com
A computational study on a related system, the reaction of 2-phenylquinoxaline (B188063) with a nucleophile, demonstrated how different potential sites of attack (C2, C3, C5, etc.) could be evaluated. The study found that while multiple adducts could be formed, the energy barriers to form the subsequent intermediates varied significantly, ultimately favoring one reaction pathway over the others. mdpi.com Such insights are invaluable for optimizing reaction conditions to improve the yield and selectivity of the desired product, such as this compound. researchgate.net
| Computational Method | Information Gained | Application in Synthesis |
| Density Functional Theory (DFT) | Reaction energy profiles, transition state structures, intermediate stabilities. | Predicting the most favorable reaction pathway, understanding selectivity. |
| Ab initio methods | High-accuracy energies for small systems, benchmarking DFT results. | Providing a fundamental understanding of bond formation and cleavage. |
| Reaction Pathway Modeling | Visualization of the entire reaction from reactants to products. | Guiding the design of new catalysts and reaction conditions. |
Structure Activity Relationship Sar Studies for 5 Methyl 2 Phenylquinoline Analogues
Influence of Methyl and Phenyl Substituents on Biological Activity
The positions and nature of substituents on the quinoline (B57606) ring are critical determinants of biological activity. In analogues of 5-methyl-2-phenylquinoline, the methyl group at the C-5 position and the phenyl group at the C-2 position play foundational roles in defining the molecule's interaction with biological targets.
The 2-phenyl group is a common feature in many biologically active quinolines. Studies on 2-arylquinolines have shown that this group is crucial for certain activities, such as anticancer effects. For instance, a series of 2-arylquinoline derivatives demonstrated selective cytotoxicity against various cancer cell lines, with the phenyl ring contributing to the binding at target proteins. rsc.org The substitution pattern on this phenyl ring further refines activity. For example, in a study of 2-phenylquinolines as anti-coronavirus agents, a p-propoxyphenyl group at C-2 was identified as a key feature for potent antiviral activity. acs.org
The methyl group 's influence is highly dependent on its position on the quinoline core. While the subject molecule features a methyl group at C-5, many SAR studies focus on other positions. For example, in a series of ibuprofen-quinolinyl hybrids, methyl substitution on the quinoline ring was compared to fluorine and chlorine substitutions, with the methyl-substituted derivatives showing lower potency in some assays. nih.gov In another study on quinoline-carbonitrile derivatives, a methoxy (B1213986) group at the C-6 position was found to be biologically preferable to a methyl group for antibacterial activity. nih.gov The alkyl groups at the C-2 position, adjacent to the quinoline nitrogen, can increase lipophilicity and promote cell permeability. mdpi.com
Impact of Quinoline Core Substitutions on Potency and Spectrum
Beyond the primary 5-methyl and 2-phenyl groups, further substitutions on the quinoline core can dramatically modulate the potency and spectrum of biological activity. nih.gov
In the development of anti-coronavirus agents based on the 2-phenylquinoline (B181262) scaffold, the addition of methoxy groups to the quinoline nucleus was a key strategy to tune antiviral activity and reduce cytotoxicity. acs.org Specifically, the combination of two methoxy groups on the quinoline core, a C-2 p-propoxyphenyl ring, and a basic ethoxy side chain at C-4 resulted in derivatives with low micromolar efficacy and a high safety profile. nih.gov
Similarly, in a series of 4-carboxyl quinoline derivatives designed as selective COX-2 inhibitors, varying the substituents at the C-7 and C-8 positions of the quinoline ring was used to determine structure-activity relationships. capes.gov.br The introduction of different functional groups allows for the fine-tuning of the molecule's interaction with the enzyme's active site.
The following table summarizes the impact of various substitutions on the activity of 2-phenylquinoline analogues in different studies.
| Parent Scaffold | Substitution | Position(s) | Effect on Activity | Biological Target/Activity |
| 2-Phenylquinoline | p-propoxyphenyl | C-2 (on phenyl) | Increased potency | Anti-SARS-CoV-2 acs.org |
| 2-Phenylquinoline | Methoxy groups | Quinoline Core | Tuned activity, reduced cytotoxicity | Anti-SARS-CoV-2 acs.org |
| 2-Phenylquinoline | Basic O-alkyl side chain | C-4 | Tuned activity | Anti-SARS-CoV-2 acs.org |
| 4-Carboxyl quinoline | Varied substituents | C-7, C-8 | Modulated COX-1/COX-2 selectivity | COX Inhibition capes.gov.br |
| Quinolyl-hybrids | Cl, F vs. CH₃ | Quinoline Core | F and Cl > CH₃ in potency | Anti-inflammatory nih.gov |
Role of Specific Stereochemistry in Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action as it governs the molecule's shape and its ability to interact with chiral biological targets like enzymes and receptors. nih.govmhmedical.com For many classes of compounds, the biological activity resides primarily in one stereoisomer, while the other may be inactive or even contribute to undesired effects. nih.gov
In the context of quinoline derivatives, chirality can be introduced through stereogenic centers in substituents or on a reduced (e.g., tetrahydroquinoline) ring system. The specific spatial orientation of these groups can lead to significant differences in biological activity. nih.gov
For example, studies on nature-inspired compounds have shown that only specific isomers, such as the (5S, αS) isomers of 3-Br-acivicin derivatives, display significant antiplasmodial activity. nih.govresearchgate.net This stereoselectivity is often attributed to specific interactions with protein binding sites or stereoselective uptake by transport systems. nih.gov While direct stereochemical studies on this compound itself are not prominent in the reviewed literature, the principles are broadly applicable. If a chiral center were introduced, for instance, in a side chain attached to the quinoline core, one enantiomer would likely exhibit a better fit and stronger interaction with its biological target than the other. mhmedical.com
Molecular modeling can often shed light on these structural and stereochemical requirements for an efficient interaction, such as the covalent binding and inactivation of an enzyme. nih.govresearchgate.net
Effects of Zinc-Binding Groups in Enzyme Inhibition
Many enzymes, known as metalloenzymes, contain a zinc(II) ion in their active site that is crucial for their catalytic function. frontiersin.orgnih.gov Compounds that can effectively chelate or bind to this zinc ion can act as inhibitors. The quinoline scaffold has been explored for this purpose, often by incorporating a known zinc-binding group (ZBG) into its structure. acs.orgnih.gov
A classic ZBG is the sulfonamide group (R-SO₂NH₂) , which is found in many clinically used inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes. frontiersin.org The sulfonamide binds to the active site zinc ion after deprotonation, disrupting the enzyme's catalytic cycle. frontiersin.org
Researchers have developed fragment libraries of quinoline-sulfonamides to screen for inhibitory activity against matrix metalloproteinases (MMPs), another class of zinc-dependent enzymes. acs.orgnih.gov These studies found that quinoline-sulfonamide fragments showed impressive and sometimes selective inhibition of different MMPs. acs.orgnih.gov The inhibitory mechanism involves the coordination of the ZBG with the active site zinc ion, while the quinoline "backbone" engages in other noncovalent interactions with the protein surface. acs.org The data indicated that the chelating ability of the quinoline-based fragments was essential for their inhibitory activity. acs.org
The following table illustrates common zinc-binding groups and their role in enzyme inhibition.
| Zinc-Binding Group (ZBG) | Mechanism of Action | Target Enzyme Class Example |
| Sulfonamide (-SO₂NH₂) | Binds to the active site Zn(II) ion via deprotonation. | Carbonic Anhydrases (CAs), Matrix Metalloproteinases (MMPs) frontiersin.orgacs.org |
| Hydroxamic Acid (-CONHOH) | A common ZBG that chelates the active site zinc ion. | Matrix Metalloproteinases (MMPs) acs.org |
| 8-Hydroxyquinoline (B1678124) | Chelates metal ions, contributing to pharmacological activity. | Various metalloenzymes rsc.org |
The effectiveness of these inhibitors often relies on a synergistic effect between the metal-binding properties of the ZBG and the structural features of the quinoline scaffold. frontiersin.org
Systematic Analysis of Substituent Effects (e.g., halogens, alkyl groups, methoxy groups)
A systematic analysis of how different substituents affect the biological activity of the quinoline core is fundamental to SAR studies. nih.gov By methodically varying functional groups, researchers can deduce which electronic, steric, and lipophilic properties enhance a desired activity.
Halogens: The introduction of halogens like chlorine (Cl) and fluorine (F) is a common strategy in medicinal chemistry. In a study comparing the anti-inflammatory potency of ibuprofen-quinolinyl hybrids, derivatives substituted with fluorine or chlorine outperformed those with methyl groups. nih.gov In another series of antifungal quinolines, 5,7-dichloro and 5,7-dibromo derivatives showed significant fungicidal activity. nih.gov The position is also critical; for example, in a series of phenyltriazolinones, a Cl at C-4 of the phenyl ring was found to be crucial for high herbicidal activity. mdpi.com
Alkyl Groups: Alkyl groups primarily influence the lipophilicity and steric profile of a molecule. As noted earlier, increasing the length of an alkyl side chain can modulate activity. mdpi.com However, simple methyl groups on the quinoline core are often found to be less effective than electron-withdrawing or donating groups like halogens or methoxy groups for certain activities. nih.gov
Methoxy Groups: Methoxy groups (-OCH₃) are electron-donating and can participate in hydrogen bonding. Their inclusion can have a profound impact on activity. In the development of 2-phenylquinoline-based anti-coronavirus agents, methoxy groups on the quinoline nucleus were essential for tuning antiviral activity and reducing cytotoxicity. acs.org Similarly, for certain antibacterial quinoline-carbonitrile derivatives, a methoxy group at position 6 was preferred over a methyl group for higher activity. nih.gov
The following table provides examples of substituent effects from various studies on quinoline derivatives.
| Substituent Type | Example Group | Position | Observed Effect | Reference |
| Halogens | -F, -Cl | Quinoline Core | Higher potency than -CH₃ | nih.gov |
| Halogens | -Cl, -Br | C-5, C-7 | Significant fungicidal activity | nih.gov |
| Methoxy | -OCH₃ | C-6 | Higher antibacterial activity than -CH₃ | nih.gov |
| Methoxy | -OCH₃ | Quinoline Core | Tuned antiviral activity, lowered cytotoxicity | acs.org |
Importance of Heterocyclic Ring Fusions and Side Chains
Modifying the quinoline scaffold through the fusion of additional heterocyclic rings or the attachment of complex side chains provides a powerful avenue for developing new agents with enhanced or novel biological activities. nih.govbiointerfaceresearch.com
Heterocyclic Ring Fusions: Fusing other rings to the quinoline system can create more rigid structures with distinct shapes, leading to altered binding affinities for biological targets. For instance, pyrroloquinolines (a pyrrole (B145914) ring fused to quinoline) have been investigated for their anticancer properties. biointerfaceresearch.com The fusion of a pyrimidine (B1678525) ring to the quinoline core also results in compounds with significant biological activity. researchgate.net
Side Chains: The nature of the side chain, particularly at positions like C-4, is often critical for activity. In the development of antimalarial 4-aminoquinolines, a terminal tertiary amino group in the side chain is considered important for activity. youtube.com For 2-phenylquinoline-based antivirals, an O-alkyl basic side chain at C-4 was a key structural feature for potent activity. acs.org The synthesis of novel quinazoline (B50416) derivatives with aminomethylaryl side chains led to the identification of potent receptor antagonists. mssm.edu Furthermore, attaching other bioactive moieties, such as coumarin (B35378) or chromone, to a quinoline via a side chain can result in hybrid molecules with potent and selective enzyme inhibitory effects. nih.gov
A study on 2-phenylquinolines as G-quadruplex targeting anticancer agents utilized complex bis[(substituted-aminomethyl)phenyl] side chains at the C-2 and C-4 positions to achieve potent antiproliferative activity. nih.gov
Correlation between Physicochemical Properties and Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. asianpubs.org Key properties often considered include lipophilicity (log P), electronic parameters (e.g., Hammett constants, pKa), and steric factors. rsc.orgmdpi.com
Lipophilicity (log P): This property, which describes a compound's partitioning between an oily and an aqueous phase, is crucial for its ability to cross cell membranes and reach its target. A study of substituted 2-arylquinolines found a clear relationship between lipophilicity and cytotoxic effects. rsc.org The more lipophilic 2-arylquinoline derivatives (log P = 2.23–4.13) showed better anticancer activity against HeLa and PC3 cells compared to the less lipophilic tetrahydroquinoline analogues (log P = 1.56–3.02), which had poor activity. rsc.org However, the relationship is not always linear. For a series of quinoline-2-carboxamides acting as photosynthesis inhibitors, the dependence of activity on lipophilicity showed a parabolic course, indicating an optimal lipophilicity value for maximum activity (log P ≈ 4.33). researchgate.net
Electronic Properties: The electronic nature of substituents (electron-donating or electron-withdrawing) influences how a molecule interacts with its biological target through electrostatic or hydrogen bonding interactions. For the aforementioned quinoline-2-carboxamides, the dependence of their inhibitory activity on the electronic constants (σ) of the substituents also appeared to follow a parabolic course, though the effect was less significant than that of lipophilicity. researchgate.net
By analyzing these correlations, researchers can build predictive models to guide the design of new, more potent analogues. mdpi.com Molecular docking studies can further complement this by providing insights into the specific binding interactions that underpin the observed activities. rsc.org
Derivatization Strategies and Synthesis of Novel Analogues of 5 Methyl 2 Phenylquinoline
Functionalization of the Quinoline (B57606) Core for Diverse Applications
The functionalization of the quinoline core of 5-Methyl-2-phenylquinoline is crucial for expanding its applications. This can be achieved through various organic reactions that introduce new functional groups onto the heterocyclic and carbocyclic rings. These modifications can significantly alter the electronic properties, steric profile, and biological activity of the parent molecule.
Common strategies for the functionalization of the quinoline ring system, which are applicable to this compound, include electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the quinoline system is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the nitrogen atom. For this compound, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur primarily at positions 6 and 8 of the quinoline ring. The directing effects of the methyl group at position 5 (ortho- and para-directing) and the deactivating effect of the quinoline nitrogen influence the regioselectivity of these reactions. arsdcollege.ac.in
Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline nucleus is susceptible to nucleophilic attack, particularly at positions 2 and 4. However, in this compound, the presence of the phenyl group at the 2-position makes direct nucleophilic substitution at this site challenging. Functionalization at the 4-position, however, can be achieved, often preceded by the introduction of a good leaving group at this position. arsdcollege.ac.in
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, offer powerful tools for the functionalization of the quinoline core. mdpi.comethz.chmdpi.com These reactions typically require the pre-functionalization of the quinoline ring with a halide (e.g., bromo or iodo derivative) to serve as the coupling partner. For instance, a bromo-substituted this compound could be coupled with a variety of boronic acids, alkenes, or terminal alkynes to introduce new carbon-carbon bonds and build molecular complexity.
Synthesis of Quinoline-Heterocycle Hybrid Molecules
The hybridization of the this compound scaffold with other heterocyclic systems, such as triazoles, thiadiazoles, oxadiazoles, and imidazoles, is a prominent strategy in drug discovery to create novel molecules with potentially enhanced or synergistic biological activities.
Triazole Conjugates: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazole-linked quinoline hybrids. nih.govnih.govresearchgate.net This typically involves the introduction of a terminal alkyne or an azide (B81097) functionality onto the this compound core, which is then reacted with a complementary azide or alkyne-functionalized molecule. For example, a propargyloxy-substituted this compound could be readily coupled with a variety of organic azides to generate a library of triazole conjugates. While direct examples for this compound are not abundant in the literature, the synthesis of 2-phenylquinoline (B181262) conjugated bis-triazole analogues has been reported, demonstrating the feasibility of this approach. arsdcollege.ac.in
Thiadiazole Conjugates: 1,3,4-Thiadiazoles can be synthesized from thiosemicarbazide (B42300) precursors. nih.govijper.orgresearchgate.net To create a this compound-thiadiazole hybrid, a general approach would involve the conversion of a carboxylic acid derivative of this compound into a thiosemicarbazide, followed by cyclization. For instance, a this compound-4-carboxylic acid could be converted to its corresponding acid hydrazide, which upon reaction with an isothiocyanate and subsequent cyclization would yield the desired thiadiazole conjugate. The synthesis of various 2-alkyl/phenyl-5-substituted 1,3,4-thiadiazoles has been described, providing a foundational methodology. libretexts.org
Oxadiazole Conjugates: The synthesis of 1,3,4-oxadiazoles often proceeds from the cyclization of diacylhydrazines or from the reaction of acid hydrazides with orthoesters or cyanogen (B1215507) bromide. nih.govuobaghdad.edu.iqijper.org A this compound bearing a carboxylic acid hydrazide functionality can be a key intermediate. For example, reacting a this compound carbohydrazide (B1668358) with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can lead to the formation of a 2,5-disubstituted 1,3,4-oxadiazole. A related synthesis of 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one highlights the utility of a carbohydrazide intermediate in forming the oxadiazole ring. asianpubs.orgmdpi.com
Imidazole (B134444) Conjugates: Imidazole-containing hybrids can be synthesized through various multicomponent reactions. One common method is the Radziszewski reaction or its modifications, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. To synthesize a this compound-imidazole conjugate, a dicarbonyl derivative of the quinoline could be reacted with an appropriate aldehyde and amine. While specific examples for this compound are scarce, the general principles of imidazole synthesis are well-established and adaptable. mdpi.comnih.gov
Preparation of Polysubstituted Quinoline Analogues
The introduction of multiple substituents onto the this compound framework can be achieved through classical quinoline syntheses using appropriately substituted precursors or by post-synthesis modification of the parent heterocycle.
Modified Friedländer Annulation: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a versatile method for preparing polysubstituted quinolines. researchgate.netnih.govwikipedia.orgrsc.orgresearchgate.net To obtain polysubstituted this compound analogues, one could start with a substituted 2-amino-6-methylbenzophenone and react it with a ketone or aldehyde bearing additional functional groups. The choice of substituted precursors allows for the direct installation of various substituents at specific positions of the quinoline core.
Doebner-von Miller Reaction: This reaction provides another powerful route to polysubstituted quinolines, typically involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.govnih.gov To synthesize polysubstituted this compound derivatives, one could employ a substituted 3-methylaniline and react it with a substituted α,β-unsaturated ketone or aldehyde derived from acetophenone. The reaction conditions can be tuned to control the regioselectivity of the cyclization.
A study on the synthesis of polysubstituted analogues of the isomeric 4-Methyl-2-phenylquinoline reported a one-step procedure involving the dimerization of 2-aminoacetophenones, providing a potential strategy that could be explored for the 5-methyl isomer. asianpubs.orgresearchgate.net
Design and Synthesis of Mimic Derivatives Based on Natural Bioactive Quinolines
Many naturally occurring quinoline alkaloids exhibit significant biological activities. nih.gov A common strategy in medicinal chemistry is to design and synthesize simplified or modified analogues (mimics) of these natural products to improve their pharmacological properties, reduce toxicity, or simplify their synthesis.
While direct examples of mimic derivatives based on this compound are not widely reported, the principle can be applied by identifying a natural bioactive quinoline and using the this compound scaffold as a template for designing new molecules. For instance, research on mimics of the natural bioactive 4-methoxy-2-phenylquinoline (B373701) has led to the synthesis of putative antifungal agents like 4-methyl-2-phenylquinoline. asianpubs.orgresearchgate.net A similar approach could be envisioned where the 5-methyl-2-phenyl core is used to create analogues of other bioactive quinolines, such as those from the plant family Rutaceae. asianpubs.org
Strategies for Introducing and Modifying Side Chains at Key Positions
The existing methyl and phenyl groups on this compound, as well as other positions on the quinoline ring, can be chemically modified to introduce a variety of side chains, further diversifying the chemical space of its derivatives.
Modification of the Methyl Group: The methyl group at position 5 can be a handle for further functionalization. For example, it can undergo radical halogenation to introduce a halomethyl group, which can then be subjected to nucleophilic substitution to introduce a wide range of side chains (e.g., -CH₂OH, -CH₂CN, -CH₂NR₂).
Functionalization of the Phenyl Group: The phenyl group at position 2 can be functionalized through electrophilic aromatic substitution reactions. Depending on the reaction conditions, substituents can be introduced at the ortho, meta, or para positions of the phenyl ring. For instance, nitration followed by reduction would yield an aminophenyl group, which can be further derivatized.
Introduction of New Side Chains: As discussed in Section 8.1, metal-catalyzed cross-coupling reactions are highly effective for introducing new side chains at various positions of the quinoline core, provided that the ring is pre-functionalized with a suitable leaving group like a halogen. mdpi.comethz.chmdpi.com This allows for the attachment of alkyl, aryl, vinyl, and other groups to the quinoline scaffold.
The following table provides a summary of representative derivatization strategies and the types of analogues that can be synthesized.
| Derivatization Strategy | Target Position(s) | Reaction Type | Resulting Analogue Type | Reference Example |
| Core Functionalization | C6, C8 | Electrophilic Substitution | Nitro-, Halo-, Sulfo-quinolines | General Principle arsdcollege.ac.in |
| Hybrid Synthesis | Various | Click Chemistry (CuAAC) | Triazole-conjugated quinolines | General Principle nih.gov |
| Hybrid Synthesis | Various | Cyclization of Thiosemicarbazides | Thiadiazole-conjugated quinolines | General Principle nih.gov |
| Hybrid Synthesis | Various | Cyclization of Hydrazides | Oxadiazole-conjugated quinolines | General Principle nih.gov |
| Polysubstitution | Multiple | Friedländer Annulation | Polysubstituted quinolines | General Principle researchgate.net |
| Polysubstitution | Multiple | Doebner-von Miller Reaction | Polysubstituted quinolines | General Principle wikipedia.org |
| Side Chain Modification | C5-Methyl | Radical Halogenation | Halomethyl-quinolines | General Principle |
| Side Chain Modification | C2-Phenyl | Electrophilic Substitution | Substituted Phenyl-quinolines | General Principle |
Research Applications and Potential Translational Avenues of 5 Methyl 2 Phenylquinoline
Development of New Therapeutic Agents for Various Disease Categories
The quinoline (B57606) scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of 5-methyl-2-phenylquinoline are being investigated for a range of therapeutic applications. Research has primarily focused on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Derivatives of 2-phenylquinoline (B181262) have demonstrated notable anticancer properties. For instance, certain C-6 substituted 2-phenylquinolines have shown significant activity against prostate cancer (PC3) and cervical cancer (HeLa) cell lines. researchgate.net The cytotoxic effects of these compounds are often linked to their lipophilicity, with more lipophilic derivatives exhibiting lower IC50 values. researchgate.net Furthermore, some quinoline-chalcone hybrids have been found to inhibit cancer cell proliferation by inducing autophagy and increasing reactive oxygen species (ROS) levels. nih.gov The versatility of the quinoline structure allows for the development of compounds with selective anticancer activity, highlighting the potential of specifically substituted molecules like this compound.
In the realm of anti-inflammatory research, derivatives structurally related to this compound have shown promise. For example, a derivative of N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride has been investigated for its anti-inflammatory effects against methotrexate-induced inflammation. rsc.org This suggests that the 5-methyl-quinoline moiety could be a key contributor to anti-inflammatory activity. Other quinazolinone derivatives, which share a similar heterocyclic core, have demonstrated significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. chem-soc.si
The antimicrobial potential of the quinoline core is also well-documented. bldpharm.com While specific studies on this compound are limited, related compounds have shown activity against various pathogens. For instance, certain quinoline derivatives have been evaluated for their antiprotozoal activity against parasites like Plasmodium falciparum, the causative agent of malaria. nih.gov Additionally, the discovery of 2-phenylquinolines with broad-spectrum anti-coronavirus activity, including against SARS-CoV-2, underscores the potential of this chemical class in addressing infectious diseases. nih.gov
Lead Compound Identification and Optimization in Drug Discovery
The 2-phenylquinoline scaffold serves as a valuable starting point for the identification and optimization of lead compounds in drug discovery. A key strategy involves introducing various functional groups to the core structure to enhance biological activity and selectivity. For example, the introduction of a 2-substituted phenylquinoline-4-carboxylic acid group has been explored in the development of novel histone deacetylase (HDAC) inhibitors for cancer therapy. mdpi.com In one study, a derivative, compound D28, exhibited selective inhibition of HDAC3 and induced G2/M cell cycle arrest and apoptosis in cancer cells, marking it as a promising lead compound. mdpi.com
Structure-activity relationship (SAR) studies are crucial in this optimization process. These studies help to identify the key structural features responsible for the biological activity of a molecule. georgiasouthern.edu For instance, research on quinoline-metronidazole derivatives has provided insights into the structural requirements for antileishmanial activity, emphasizing the importance of the quinoline scaffold as a platform for developing new therapeutic agents. nih.gov The systematic modification of the this compound structure, through the addition or alteration of substituents, could therefore lead to the discovery of potent and selective drug candidates for a variety of diseases. The process often involves designing and synthesizing a library of related compounds and screening them for their biological activity to identify the most promising candidates for further development. nih.gov
Contributions to Materials Science and Advanced Functional Materials
The rigid, aromatic structure of this compound makes it a promising building block for the development of advanced functional materials. Its properties can be tuned through chemical modifications, leading to applications in electronics, photonics, and as novel colorants.
Electronic and Photonic Applications
The extended π-conjugated system of 2-phenylquinoline derivatives imparts them with interesting electronic and photophysical properties. These molecules can exhibit fluorescence and have the potential to be used in organic light-emitting diodes (OLEDs) and other electronic devices. The crystal structure of related compounds, such as methyl 2-phenylquinoline-4-carboxylate, reveals π-π stacking interactions, which are important for charge transport in organic semiconductor materials. iucr.orgiucr.org By modifying the substituents on the quinoline and phenyl rings, the electronic energy levels (HOMO and LUMO) can be fine-tuned, allowing for the design of materials with specific optical and electronic properties for various applications.
Development of Novel Dyes and Pigments
The chromophoric nature of the quinoline ring system makes it a suitable scaffold for the synthesis of novel dyes and pigments. Based on a related 5-methyl-11-phenyl-5H-indeno[2,1-b]quinoline nucleus, a series of symmetric and unsymmetric polymethine dyes have been synthesized. researchgate.net The absorption spectra of these dyes can be controlled by altering the electronic nature of the terminal groups, leading to a range of colors. researchgate.net Azo dyes derived from quinoline moieties, such as those based on 8-hydroxyquinoline (B1678124), have also been synthesized and show potential as colorants. mdpi.com These findings suggest that this compound could serve as a valuable precursor for the development of new, stable, and tunable colorants for various industrial applications.
Applications in Agrochemical Research
The biological activity of quinoline derivatives extends to the field of agrochemicals, where they have been investigated for their potential as insecticides, herbicides, and fungicides. Although research specifically on this compound in this area is not extensive, the broader class of quinolines and related nitrogen heterocycles has shown significant promise.
For instance, 8-hydroxyquinoline has been utilized as a fungicide in agriculture. chem-soc.si This suggests that the quinoline scaffold can be a key component in developing new crop protection agents. In a related context, derivatives of 2-phenylpyridine, which are structurally analogous to 2-phenylquinoline, have been synthesized and shown to exhibit insecticidal activity against various pests. nih.gov These findings provide a strong rationale for the investigation of this compound and its derivatives as potential new agrochemicals. Further research could focus on synthesizing and screening a library of these compounds for their efficacy against a range of plant pathogens and pests.
Utility in Bioorganometallic Processes
The nitrogen atom in the quinoline ring of this compound can act as a ligand, coordinating with metal ions to form organometallic complexes. These complexes can have unique catalytic and biological properties that are not present in the free organic molecule.
Research has shown that metal complexes of functionalized 2-phenylquinoline derivatives can exhibit enhanced antibacterial activity compared to the free ligand. nih.govchem-soc.si For example, zinc(II) and cadmium(II) complexes of a 2-phenylquinoline-4-carboxylic acid derivative have demonstrated excellent activity against Staphylococcus aureus. chem-soc.si This suggests that the coordination of a metal ion to the quinoline scaffold can be a viable strategy for developing new antimicrobial agents.
Furthermore, metal complexes of quinoline derivatives have been explored for their catalytic applications. For instance, metal(II) complexes based on quinoline-2,3-dicarboxylate have been shown to act as electrocatalysts for the degradation of methyl orange, a common industrial pollutant. rsc.orgresearchgate.net The ability of the quinoline ligand to stabilize metal centers in various oxidation states makes it a versatile component in the design of catalysts for a wide range of chemical transformations. nih.gov The specific steric and electronic properties of this compound could be harnessed to create novel bioorganometallic complexes with tailored catalytic activities.
Role as Corrosion Inhibitors
The protection of metals from corrosive degradation is a critical concern in numerous industries. Organic compounds, particularly those containing heteroatoms and π-electrons, have been extensively studied as corrosion inhibitors. Quinoline and its derivatives have emerged as a promising class of corrosion inhibitors, primarily for steel in acidic environments. mdpi.comresearchgate.net The efficacy of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.
The inhibitive action of quinoline derivatives stems from the presence of the nitrogen atom in the quinoline ring and the π-electrons of the aromatic system. These features allow the molecule to interact with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond. researchgate.net This adsorption process can be influenced by the presence of various substituent groups on the quinoline ring system.
In the case of this compound, the methyl and phenyl groups can further modulate its inhibitory properties. The electron-donating nature of the methyl group can enhance the electron density on the quinoline ring, potentially strengthening its adsorption onto the metal surface. The phenyl group, with its extended π-system, can increase the surface area covered by the inhibitor molecule, thereby providing a more effective barrier against corrosive agents.
Studies on related quinoline derivatives have provided insights into the mechanism and efficiency of corrosion inhibition. For instance, research on other synthesized quinoline derivatives has demonstrated their effectiveness in protecting mild steel in hydrochloric acid solutions. ias.ac.inelectrochemsci.orgrsc.org The inhibition efficiency of these compounds is typically found to increase with their concentration.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization studies on quinoline derivatives often reveal that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ias.ac.inelectrochemsci.org EIS measurements can provide information about the resistance of the protective film formed on the metal surface.
Quantum chemical studies, utilizing methods like Density Functional Theory (DFT), have also been employed to theoretically model the interaction between quinoline derivatives and metal surfaces. researchgate.netscholarsresearchlibrary.comrsdjournal.org These studies can help in understanding the adsorption mechanism and correlating the molecular structure of the inhibitor with its performance.
While specific experimental data on the corrosion inhibition efficiency of this compound is not extensively available in the reviewed literature, the established principles for quinoline derivatives provide a strong basis for its potential as an effective corrosion inhibitor. The data from a study on a synthesized quinoline derivative, 5-((4-phenyl-4,5-dihydro-1H-tetrazol-1-yl)methyl)quinolin-8-ol (PTQ8), can serve as an illustrative example of the type of performance that might be expected.
Table 1: Illustrative Corrosion Inhibition Efficiency of a Quinoline Derivative (PTQ8) on Mild Steel in 1.0 M HCl at Different Concentrations and Temperatures researchgate.net
| Concentration (M) | Temperature (K) | Inhibition Efficiency (%) |
| 10⁻³ | 298 | 92.5 |
| 10⁻⁴ | 298 | 88.1 |
| 10⁻⁵ | 298 | 82.3 |
| 10⁻⁶ | 298 | 75.4 |
| 10⁻³ | 308 | 89.7 |
| 10⁻³ | 318 | 85.2 |
| 10⁻³ | 328 | 80.1 |
This table is for illustrative purposes and presents data for a related quinoline derivative due to the lack of specific data for this compound.
Sensing Applications (e.g., L-cysteine sensors)
The development of selective and sensitive chemical sensors is crucial for various fields, including environmental monitoring, clinical diagnostics, and industrial process control. Fluorescent chemosensors, in particular, have garnered significant attention due to their high sensitivity and the ability to provide real-time detection. Quinoline and its derivatives have been explored as potential fluorophores in the design of such sensors. derpharmachemica.comresearchgate.net
L-cysteine, a sulfur-containing amino acid, plays a vital role in numerous biological processes. The detection of L-cysteine is of significant interest in biomedical research and diagnostics. While direct research on this compound as a sensor for L-cysteine is limited, the principles of fluorescent sensing and the reactivity of related quinoline-based compounds suggest its potential in this application.
One plausible mechanism for a this compound-based L-cysteine sensor could involve a "turn-on" or "turn-off" fluorescence response. For instance, the quinoline moiety can act as a fluorophore, and its fluorescence could be quenched in the presence of a specific metal ion. Subsequent introduction of L-cysteine could then displace the metal ion from the complex, leading to a restoration of fluorescence. This displacement approach has been demonstrated with other quinoline-based sensors. nih.gov
A study on a 4,5-quinolimide-based fluorescent sensor, for example, showed its ability to selectively detect Cu²⁺ ions through fluorescence quenching. The resulting non-fluorescent complex could then be used to detect cysteine, as the strong affinity of cysteine for Cu²⁺ leads to the decomplexation and subsequent recovery of the fluorescence. nih.gov This sequential detection strategy highlights the versatility of quinoline-based structures in sensor design.
The synthesis of such a sensor would typically involve the functionalization of the this compound core with a receptor unit that can selectively bind to the target analyte. The interaction between the analyte and the receptor would then induce a change in the photophysical properties of the quinoline fluorophore, resulting in a detectable signal.
The potential sensing mechanism for L-cysteine using a hypothetical this compound-based sensor could involve several strategies, as reviewed in the broader context of cysteine-specific fluorescent probes. nih.gov These mechanisms often exploit the nucleophilic nature of the thiol group in cysteine.
Table 2: Potential Strategies for L-cysteine Sensing Using a Quinoline-Based Fluorescent Probe
| Sensing Strategy | Principle |
| Displacement Assay | A non-fluorescent quinoline-metal ion complex is formed. Cysteine displaces the metal ion, restoring the fluorescence of the quinoline moiety. nih.gov |
| Nucleophilic Addition | The thiol group of cysteine undergoes a nucleophilic addition reaction with a reactive site on the quinoline-based probe, leading to a change in fluorescence. |
| Intramolecular Cyclization | The binding of cysteine to the probe triggers an intramolecular cyclization reaction, which alters the electronic structure and, consequently, the fluorescence properties of the quinoline core. |
This table outlines potential sensing strategies based on established principles in fluorescent probe design.
Further research is necessary to synthesize and characterize this compound-based sensors and to evaluate their selectivity, sensitivity, and detection limits for L-cysteine. However, the existing knowledge on quinoline chemistry and fluorescent sensor design provides a solid foundation for exploring these promising translational avenues.
Future Research Directions and Unexplored Avenues for 5 Methyl 2 Phenylquinoline Studies
Deeper Elucidation of Molecular Mechanisms of Action
Future research will focus on a more profound understanding of how 5-Methyl-2-phenylquinoline and its derivatives exert their biological effects at the molecular level. While some studies have pointed to their potential as anticancer agents, the precise proteins and signaling pathways they interact with remain to be fully elucidated. Molecular docking studies have suggested that certain 2-arylquinoline derivatives may act as selective regulators of KDM proteins, which are involved in cancer development. rsc.org Further investigations are needed to confirm these interactions and to identify other potential biological targets. Techniques such as proteomics, transcriptomics, and cellular thermal shift assays (CETSA) will be instrumental in identifying direct binding partners and downstream-affected pathways. A comprehensive understanding of the mechanism of action is crucial for the rational design of more effective and safer therapeutic agents.
Targeted Synthesis of Analogues with Enhanced Selectivity and Potency
The synthesis of novel analogues of this compound with improved biological properties is a key area for future research. Structure-activity relationship (SAR) studies have shown that substitutions on the quinoline (B57606) core can significantly impact biological activity. rsc.org For instance, research has demonstrated that 2-arylquinoline derivatives can exhibit more potent anticancer activity than their 2-acetamido-2-methyl-THQ counterparts. rsc.org Future synthetic efforts should focus on creating libraries of compounds with diverse substitutions to systematically explore the chemical space around the this compound scaffold. This will enable the identification of derivatives with enhanced potency against specific biological targets and improved selectivity, thereby minimizing potential side effects. The synthesis of such analogues will be guided by findings from mechanistic studies and computational modeling.
Exploration of Novel Catalytic Systems for Greener Synthesis
The development of environmentally friendly and efficient methods for synthesizing this compound and its derivatives is crucial for sustainable chemical manufacturing. Traditional synthetic methods for quinolines often involve harsh reaction conditions and the use of hazardous reagents. nih.gov Recent research has focused on the use of nanocatalysts, such as those based on zinc oxide, iron oxide, and other metal oxides, to facilitate quinoline synthesis under greener conditions. nih.govnih.gov These nanocatalysts offer advantages like high efficiency, reusability, and the ability to conduct reactions in more environmentally benign solvents like water or even under solvent-free conditions. nih.gov Future research should continue to explore novel catalytic systems, including biocatalysts and photocatalysts, to further improve the sustainability and cost-effectiveness of quinoline synthesis.
Advanced Computational Modeling for Rational Drug Design
Computational modeling and rational drug design will play an increasingly important role in guiding the development of this compound-based therapeutics. Molecular docking studies have already been used to predict the binding interactions of quinoline derivatives with potential protein targets, providing insights that correlate with experimental findings. rsc.org Future research will leverage more advanced computational techniques, such as molecular dynamics simulations, quantum mechanics/molecular mechanics (QM/MM) methods, and machine learning algorithms. nih.gov These approaches will enable a more accurate prediction of binding affinities, pharmacokinetic properties, and potential toxicities of novel analogues. This in silico screening will help prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process. nih.gov
Integration of this compound into Hybrid Systems for Multifunctional Materials
The unique chemical structure of this compound makes it an attractive building block for the development of multifunctional materials. The quinoline scaffold is a known heterocyclic system that can be incorporated into larger molecular architectures to create materials with interesting electronic, optical, or biological properties. nih.gov Future research could explore the integration of this compound into hybrid systems, such as polymers, metal-organic frameworks (MOFs), or nanoparticles. For example, the carbonyl group of related compounds can be manipulated to form Schiff bases, indicating a potential for creating novel molecular structures. mdpi.com These hybrid materials could find applications in areas such as chemical sensing, catalysis, or as drug delivery vehicles.
Translational Research for Clinical Development
The ultimate goal of biomedical research is to translate laboratory discoveries into clinical applications that benefit human health. dndi.orgnih.gov For this compound and its derivatives to reach the clinic, a concerted effort in translational research will be required. This involves a multi-stage process that begins with preclinical studies in animal models to establish safety and efficacy. nih.gov If a compound shows promise, an Investigational New Drug (IND) application is filed, followed by phased clinical trials in humans to assess safety, dosing, and effectiveness. nih.gov Given the lengthy and complex nature of this process, with an average time of 15 years from synthesis to market approval, long-term strategic planning and collaboration between academic researchers and pharmaceutical companies will be essential. nih.gov While the journey is challenging, the potential therapeutic benefits of novel quinoline-based drugs warrant this investment in translational research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
